molecular formula C20H22FN3O3S2 B2799770 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 862825-57-8

2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2799770
CAS No.: 862825-57-8
M. Wt: 435.53
InChI Key: CTKCQBVXKMIEOW-UHFFFAOYSA-N
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Description

This compound features a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 6, and a thioacetamide side chain at position 2. The acetamide moiety is further modified with a tetrahydrofuran-2-ylmethyl group (Fig. 1). The thienopyrimidinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The synthesis likely involves alkylation of a 6-methyl-2-thiopyrimidin-4-one intermediate with a chloroacetamide derivative, a method analogous to those described for structurally related compounds . The 4-fluorophenyl substituent may enhance target binding affinity through hydrophobic interactions, while the tetrahydrofuran-methyl group could improve solubility compared to bulkier aromatic substituents .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-12-9-16-18(29-12)19(26)24(14-6-4-13(21)5-7-14)20(23-16)28-11-17(25)22-10-15-3-2-8-27-15/h4-7,12,15H,2-3,8-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKCQBVXKMIEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structures to 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound's thioamide structure may contribute to its antimicrobial properties. Similar derivatives have demonstrated effectiveness against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic processes essential for growth .

Anti-inflammatory Effects

Compounds within this chemical class have been reported to exhibit anti-inflammatory activities. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The thieno[3,2-d]pyrimidine scaffold has been associated with the modulation of inflammatory cytokines and pathways .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. Detailed synthetic routes can be found in literature focusing on similar thieno-pyrimidine derivatives.

Case Study: Anticancer Activity

A notable study explored the anticancer efficacy of related thieno-pyrimidine compounds against breast cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell migration through the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerMCF-7 (breast cancer)
Compound BAntimicrobialStaphylococcus aureus
Compound CAnti-inflammatoryRAW 264.7 macrophages

Chemical Reactions Analysis

Reaction Mechanisms and Functional Group Reactivity

The compound’s reactivity is governed by three key structural elements:

  • Thienopyrimidine scaffold : The sulfur atom in the thiophene ring participates in nucleophilic substitution reactions, particularly at the C2 position. The keto group at C4 enables keto-enol tautomerism, which can influence reactivity under acidic or basic conditions.

  • Thioether (-S-) linkage : The sulfur bridge between the thienopyrimidine and acetamide moieties is susceptible to oxidation, forming sulfoxides or sulfones under controlled oxidative conditions (e.g., H₂O₂ or meta-chloroperbenzoic acid).

  • Acetamide group : The N-((tetrahydrofuran-2-yl)methyl)acetamide substituent undergoes hydrolysis in acidic or alkaline media, yielding carboxylic acid derivatives.

Substituent-Directed Reactions

The 4-fluorophenyl and tetrahydrofuran-methyl groups direct regioselectivity in reactions:

Reaction Type Conditions Outcome Reference
Nucleophilic Aromatic Substitution K₂CO₃, DMF, 80°CFluorine at the 4-position activates the phenyl ring for substitution
Oxidation of Thioether H₂O₂, CH₃COOH, 25°CForms sulfoxide (major) and sulfone (minor) products
Hydrolysis of Acetamide 6M HCl, reflux, 4hCleaves to 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-...)-thio)acetic acid

Solvent and Temperature Effects

Reaction efficiency depends on solvent polarity and temperature:

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution rates by stabilizing transition states.

  • Tetrahydrofuran (THF) : Used for Grignard or organometallic reactions involving the keto group .

  • Optimal temperatures : Substitutions occur efficiently at 60–80°C, while oxidations require milder conditions (25–40°C).

Catalytic and Stoichiometric Modifications

  • Palladium-catalyzed cross-coupling : The bromine-free structure limits Suzuki-Miyaura reactions, but the thiophene sulfur can coordinate to Pd, enabling C-H functionalization .

  • Base-mediated cyclization : Under strong bases (e.g., NaH), the acetamide’s NH group can cyclize with the thienopyrimidine core, forming fused heterocycles.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the thioether bond, generating 3-(4-fluorophenyl)-6-methylthieno[3,2-d]pyrimidin-4(3H)-one as a primary degradant.

  • Thermal decomposition : Above 200°C, the tetrahydrofuran moiety undergoes ring-opening, producing volatile fragments detectable via GC-MS .

Analytical Characterization of Reaction Products

Technique Application Example Data
HPLC Monitors reaction progress and purity (>95% for major products)Retention time: 8.2 min (C18 column, MeOH:H₂O = 70:30)
NMR Confirms substitution patterns (e.g., ¹⁹F NMR for fluorophenyl group)δ ¹H: 7.45 ppm (d, J = 8.5 Hz, Ar-H)
HRMS Verifies molecular ions and fragment pathwaysm/z 495.5 [M+H]⁺ (calc. 495.5)

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The alkylation method described in (using sodium methylate and chloroacetamides) is scalable, supporting efficient synthesis of the target compound and its analogues .

Q & A

What are the common synthetic routes for this compound, and how can reaction efficiency be optimized?

Basic Research:
The synthesis typically involves multi-step reactions:

Cyclocondensation : Formation of the thieno[3,2-d]pyrimidinone core using thiourea derivatives and β-keto esters under reflux conditions in ethanol or acetic acid .

Thioacetylation : Introduction of the thioacetamide moiety via nucleophilic substitution, often using mercaptoacetic acid and coupling agents like DCC (dicyclohexylcarbodiimide) in DMF .

Functionalization : Attachment of the tetrahydrofuran-methyl group via amide coupling, optimized with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a catalyst .

Optimization Strategies:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates .
  • Catalysts : Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) improves yields in acylation steps .
  • Monitoring : Use TLC (Rf values) or HPLC to track intermediate formation .

What advanced analytical techniques are critical for characterizing this compound?

Basic Characterization:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent integration and stereochemistry (e.g., δ 12.50 ppm for NH protons) .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H]+ at m/z 443.95) validates molecular weight .
  • HPLC : Assess purity (>95%) using C18 columns and gradient elution .

Advanced Methods:

  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks .
  • Computational Modeling : DFT (Density Functional Theory) predicts electronic properties and reactive sites .

How should researchers evaluate the biological activity of this compound?

Basic Screening:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or proteases (IC50 values) in buffer systems (pH 7.4, 37°C) .
    • Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative strains .

Advanced Studies:

  • In Vivo Models : Evaluate pharmacokinetics (e.g., murine models) with LC-MS/MS for bioavailability .
  • Mechanistic Probes : Fluorescent labeling (e.g., FITC conjugation) to track cellular uptake .

How can contradictory bioactivity data between studies be resolved?

Methodological Approaches:

  • Purity Verification : Re-analyze compound batches via NMR/HPLC to exclude impurities .
  • Orthogonal Assays : Validate enzyme inhibition with both fluorescence-based and radiometric assays .
  • Structural Confirmation : Compare crystallographic data with computational models to rule out isomerism .

What strategies guide structure-activity relationship (SAR) analysis?

Basic SAR:

  • Substituent Variation : Modify the 4-fluorophenyl or tetrahydrofuran groups to assess impact on bioactivity .
  • Bioisosteric Replacement : Replace sulfur with selenium in the thioacetamide moiety to study electronic effects .

Advanced SAR:

  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., kinases) .
  • Free Energy Calculations : MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) quantifies binding affinities .

What formulation strategies address poor aqueous solubility?

Basic Approaches:

  • Co-solvents : Use DMSO or cyclodextrins for in vitro studies .
  • pH Adjustment : Salt formation (e.g., hydrochloride) enhances solubility in buffered solutions .

Advanced Methods:

  • Nanoformulations : Encapsulate in PLGA nanoparticles for sustained release .
  • Lipid-Based Carriers : Develop liposomes to improve bioavailability in vivo .

How is compound stability assessed under varying conditions?

Basic Protocols:

  • Thermal Stability : Incubate at 40°C/75% RH for 48 hours; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition .

Advanced Analysis:

  • Forced Degradation : Acid/alkali hydrolysis (0.1M HCl/NaOH) to identify degradation pathways .
  • LC-MS/MS : Characterize degradation products and propose mechanisms .

What are key considerations for scaling up synthesis?

Basic Scaling:

  • Batch Optimization : Increase reaction volume incrementally while maintaining stoichiometry .
  • Workup Efficiency : Replace column chromatography with recrystallization for purification .

Advanced Techniques:

  • Flow Chemistry : Continuous synthesis reduces reaction time and improves yield .
  • Process Analytical Technology (PAT) : In-line IR spectroscopy monitors reaction progress .

What toxicological assessments are recommended pre-clinically?

Basic Screening:

  • Cytotoxicity : MTT assay on HEK293 or HepG2 cells (IC50 > 10 µM desirable) .
  • Genotoxicity : Ames test for mutagenic potential .

Advanced Profiling:

  • ADMET Prediction : Use QSAR models to estimate absorption, distribution, and excretion .
  • In Vivo Toxicity : 28-day repeated dose studies in rodents (OECD 407 guidelines) .

How can computational tools enhance research on this compound?

Applications:

  • Reaction Pathway Prediction : Quantum mechanics (e.g., Gaussian) identifies low-energy intermediates .
  • Binding Mode Analysis : Molecular dynamics (MD) simulations reveal protein-ligand interactions .
  • ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetic properties .

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